REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[N:14]1C=C[CH:17]=[CH:16][CH:15]=1.O=P(Cl)(Cl)[Cl:22].C(=O)(O)[O-].[Na+].[C:30](#[N:32])[CH3:31]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH:32][C:30]1[CH:31]=[CH:17][C:16]([Cl:22])=[CH:15][N:14]=1)=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
121 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
54.6 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
saturated solution
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 25-30° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by maintaining exothermicity
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solid obtained
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)NC2=NC=C(C=C2)Cl)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |